In-Depth Technical Guide: 2-Methyl-1-nitronaphthalene
In-Depth Technical Guide: 2-Methyl-1-nitronaphthalene
CAS Number: 881-03-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-1-nitronaphthalene, a key chemical intermediate. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, toxicological profile, and its applications in research and development.
Chemical and Physical Properties
2-Methyl-1-nitronaphthalene is a yellow to ochre crystalline solid.[1] It is insoluble in water but soluble in organic solvents.[1] As an aromatic nitro compound, it can act as a strong oxidizing agent and may react vigorously with reducing agents or bases.[1][2]
| Property | Value | Reference |
| CAS Number | 881-03-8 | [3] |
| Molecular Formula | C₁₁H₉NO₂ | [4][5] |
| Molecular Weight | 187.19 g/mol | [4] |
| Appearance | Yellow to ochre crystalline powder | [1][5] |
| Melting Point | 79-82 °C | [5] |
| Boiling Point | 185-186 °C at 18 mmHg | [5] |
| Density | 1.234 g/cm³ | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
| InChI Key | IZNWACYOILBFEG-UHFFFAOYSA-N | [6] |
Experimental Protocols
Synthesis: Nitration of 2-Methylnaphthalene (B46627)
The primary method for synthesizing 2-Methyl-1-nitronaphthalene is the electrophilic nitration of 2-methylnaphthalene.[4] This reaction requires careful temperature control to ensure selective mono-nitration at the 1-position and to minimize the formation of dinitro byproducts.
Materials:
-
2-Methylnaphthalene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (96%)
-
Glacial Acetic Acid
-
Ethanol (95%) for recrystallization
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-methylnaphthalene in glacial acetic acid.
-
Cool the flask in an ice-water bath to maintain a temperature between 0-5 °C.
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the stirred solution of 2-methylnaphthalene over a period of 1-2 hours. The temperature of the reaction mixture should be strictly maintained below 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.
-
Pour the reaction mixture slowly into a beaker containing a large volume of crushed ice and water. A yellow precipitate of crude 2-Methyl-1-nitronaphthalene will form.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.
Purification: Recrystallization
The crude product can be purified by recrystallization to obtain a product with high purity.
Procedure:
-
Dissolve the crude 2-Methyl-1-nitronaphthalene in a minimum amount of hot 95% ethanol.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, which will induce the formation of crystals.
-
Further cool the flask in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.
Analytical Characterization
The identity and purity of the synthesized 2-Methyl-1-nitronaphthalene can be confirmed using various analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (in CDCl₃) | Chemical shifts (δ, ppm): 7.85, 7.80, 7.68, 7.64, 7.48, 7.30 (aromatic protons), 2.46 (methyl protons).[7] |
| ¹³C NMR | Spectral data is available and can be compared with reference spectra from databases such as PubChem.[2] |
| IR (KBr disc) | Characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹) and aromatic C-H and C=C bonds. |
| GC-MS | A single major peak with a mass-to-charge ratio (m/z) corresponding to the molecular ion [M]⁺ at 187, with characteristic fragmentation patterns.[2] |
Toxicology and Biological Activity
The toxicology of 2-Methyl-1-nitronaphthalene is primarily associated with its metabolic activation in the body. Like other nitronaphthalenes, it is known to cause lung injury, specifically targeting the non-ciliated bronchiolar epithelial cells (Clara cells).[8]
The mechanism of toxicity involves the metabolism of the compound by cytochrome P450 enzymes in the liver and lungs.[4] This process can lead to the formation of reactive electrophilic intermediates.[4] These reactive metabolites can then covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular damage and cytotoxicity.[9] Studies have indicated that nitronaphthalenes can be mutagenic, which is a significant concern for human health.[4][8]
Applications in Research and Drug Development
2-Methyl-1-nitronaphthalene serves as a valuable intermediate in organic synthesis.[3] Its nitro group can be readily transformed into other functional groups, such as an amino group, which is a common moiety in many pharmaceutical compounds. This makes it a useful building block for the synthesis of more complex molecules with potential biological activities.[4]
While direct applications in drug development are not extensively documented, its structural motif is of interest to medicinal chemists. The naphthalene (B1677914) core is present in various approved drugs, and the substitution pattern of 2-Methyl-1-nitronaphthalene offers a scaffold for the development of new chemical entities. Researchers may utilize this compound in the synthesis of novel compounds for screening in various disease models. Its use has been noted in the broader chemical industry for the production of dyes and pigments.[3]
References
- 1. 2-METHYL-1-NITRONAPHTHALENE | 881-03-8 [chemicalbook.com]
- 2. 2-Methyl-1-nitronaphthalene | C11H9NO2 | CID 13432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Buy 2-Methyl-1-nitronaphthalene | 881-03-8 [smolecule.com]
- 5. lookchem.com [lookchem.com]
- 6. 2-甲基-1-硝基萘 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-METHYL-1-NITRONAPHTHALENE(881-03-8) 1H NMR [m.chemicalbook.com]
- 8. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
